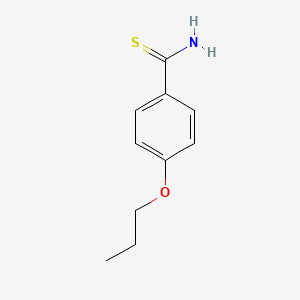

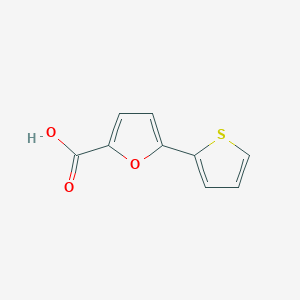

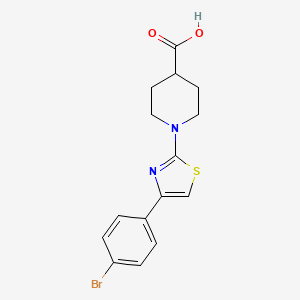

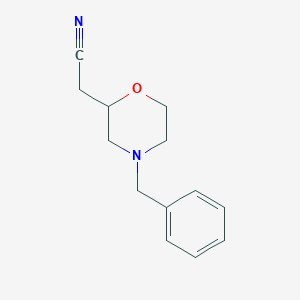

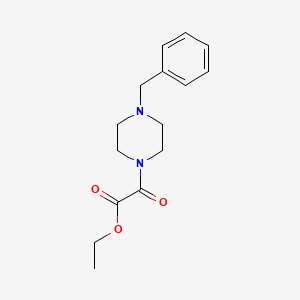

1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid

Übersicht

Beschreibung

The compound "1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid" is a structurally complex molecule that incorporates several functional groups and is likely to exhibit a range of chemical and physical properties. The presence of a bromophenyl group suggests potential reactivity in nucleophilic substitution reactions, while the thiazole and piperidine rings imply a molecule with potential biological activity, given these structures are often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of esters, hydrazides, and subsequent cyclization to form heterocyclic structures such as oxadiazoles or thiadiazoles. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting organic acids into esters, then hydrazides, and finally cyclization to form the oxadiazole ring . This suggests that the synthesis of the compound may also involve similar steps, possibly starting from a bromophenyl-substituted acid or ester, followed by the introduction of the thiazole and piperidine functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV spectroscopy. For instance, the molecular and vibrational structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid was studied using these methods, and the geometry was optimized using computational methods . Such analyses are crucial for understanding the three-dimensional conformation of the molecule and the distribution of electron density, which affects its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Bromophenyl-containing compounds are known to participate in nucleophilic substitution reactions. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with various nucleophiles to yield substituted derivatives . This indicates that the bromophenyl group in the compound of interest may also be reactive towards nucleophiles, potentially allowing for the synthesis of a variety of derivatives with different substituents at the bromine site.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be inferred from spectroscopic data and theoretical calculations. The NBO analysis can provide insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization . The HOMO and LUMO energy surfaces can identify donor and acceptor atoms within the molecule, which is important for understanding its chemical reactivity. Additionally, the molecular electrostatic potential surface map can be used to predict sites of chemical reactivity and to visualize charge distribution .

Wissenschaftliche Forschungsanwendungen

- Specific Scientific Field : Pharmacology, Microbiology, Oncology .

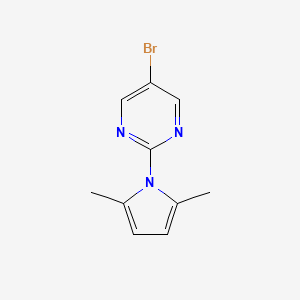

- Summary of the Application : Derivatives of 4-(4-Bromophenyl)-thiazol-2-yl have been synthesized and evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, as well as anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

- Methods of Application or Experimental Procedures : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity using turbidimetric method and anticancer activity by Sulforhodamine B (SRB) assay .

- Results or Outcomes : The antimicrobial activity results revealed that certain compounds exhibited promising antimicrobial activity. Anticancer screening results indicated that certain compounds were found to be the most active ones against breast cancer cell line .

Zukünftige Richtungen

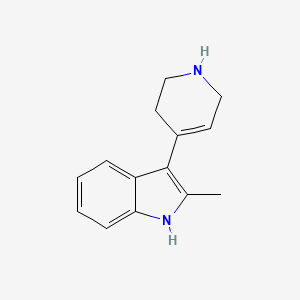

Research on similar compounds such as 4-(4-Bromophenyl)-thiazol-2-amine derivatives is ongoing to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer . This suggests potential future directions for research on 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid.

Eigenschaften

IUPAC Name |

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2S/c16-12-3-1-10(2-4-12)13-9-21-15(17-13)18-7-5-11(6-8-18)14(19)20/h1-4,9,11H,5-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJCOCPMGGSXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391122 | |

| Record name | 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid | |

CAS RN |

296899-02-0 | |

| Record name | 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)

![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)

![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)